Dehydroadynerigenin glucosyldigitaloside
Description
Dehydroadynerigenin glucosyldigitaloside (CAS: 144223-70-1) is a steroidal glycoside belonging to the cardenolide family. Its molecular formula is C₃₆H₅₂O₁₃, with a molecular weight of 692.79–692.80 g/mol . Structurally, it consists of a dehydroadynerigenin aglycone core linked to a diglycosidic side chain composed of glucose and digitalose units . The compound is typically isolated as a white powder with a purity of ≥98.5% and is used as a primary reference standard in pharmacological and analytical studies due to its high stability and well-characterized properties .
Properties
Molecular Formula |
C36H52O13 |
|---|---|
Molecular Weight |
692.8 g/mol |
IUPAC Name |
3-[(1S,3R,7R,10R,11S,14S,16R)-14-[(2R,3R,4R,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H52O13/c1-17-29(48-31-27(41)26(40)25(39)22(15-37)47-31)30(43-4)28(42)32(45-17)46-20-6-9-33(2)19(14-20)5-11-35-23(33)8-10-34(3)21(7-12-36(34,35)49-35)18-13-24(38)44-16-18/h7,13,17,19-20,22-23,25-32,37,39-42H,5-6,8-12,14-16H2,1-4H3/t17-,19-,20+,22-,23-,25-,26+,27-,28-,29+,30-,31+,32+,33+,34-,35+,36-/m1/s1 |
InChI Key |
ULJZNLQMTRZTJF-RCQNOOMASA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@]45[C@@H]3CC[C@]6([C@]4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CC=C6C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dehydroadynerigenin glucosyldigitaloside involves multiple steps, starting from the extraction of its precursor compounds from plant sources. The key steps include glycosylation reactions, where glucose molecules are attached to the aglycone part of the molecule. The reaction conditions typically involve the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound is achieved through biotechnological methods, including the use of glyco-engineered mammalian cell expression systems. These systems are designed to produce high yields of the compound with high purity, often exceeding 95% by HPLC .
Chemical Reactions Analysis
Types of Reactions
Dehydroadynerigenin glucosyldigitaloside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated forms of the compound .
Scientific Research Applications
Dehydroadynerigenin glucosyldigitaloside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of dehydroadynerigenin glucosyldigitaloside involves its interaction with molecular targets and pathways in the body. It exerts its effects primarily through its antioxidant and anti-inflammatory properties. The compound targets reactive oxygen species (ROS) and inflammatory mediators, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Dehydroadynerigenin glucosyldigitaloside shares structural homology with other cardenolides and steroidal glycosides, differing primarily in glycosylation patterns and functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences
Glycosylation Patterns: this compound contains a glucose-digitalose disaccharide, whereas its analog Dehydroadynerigenin digitaloside (CAS: 52628-62-3) lacks the glucose unit, resulting in a smaller molecular weight (530.65 vs. 692.80 g/mol) .
Functional Modifications :
- Dehydroadynerigenin β-neritrioside (CAS: 143212-60-6) introduces a Δ⁵⁶ double bond in the aglycone, altering its conformational flexibility and redox properties compared to the saturated analogs .
- Lanatoside B (CAS: 17575-21-2) includes acetyl groups on its trisaccharide chain, which may influence solubility and metabolic stability .
Standardization and Stability
- This compound is classified as a primary reference standard (≥98.5% purity) with stringent stability protocols, ensuring reproducibility in pharmacokinetic studies .
- Analogs like Dehydroadynerigenin digitaloside are secondary standards, requiring calibration against primary references for quantitative assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
